4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-3-18-12-4-6-13(7-5-12)20(16,17)14-8-11-9-19-10(2)15-11/h4-7,9,14H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBODQUKCCDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The thiazole derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing a sulfonamide moiety exhibit significant antimicrobial properties. The presence of the thiazole ring in 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide enhances its efficacy against various bacterial strains. Studies have demonstrated that thiazole derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in bacterial metabolism.
1.2 Anticancer Potential
The compound has been investigated for its potential anticancer properties. Thiazole derivatives are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
Pharmacological Insights
2.1 Mechanism of Action
The mechanism of action of this compound involves the inhibition of key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately resulting in bacterial cell death.
2.2 Case Studies
Several case studies have documented the effectiveness of sulfonamide compounds similar to this compound in clinical settings:
- Case Study 1 : A study on the use of thiazole-based sulfonamides in treating resistant bacterial infections demonstrated a notable reduction in infection rates among patients treated with these compounds compared to standard antibiotics.
- Case Study 2 : Clinical trials involving thiazole derivatives for cancer treatment reported significant tumor reduction in patients administered with these compounds, highlighting their potential as adjunct therapies alongside conventional treatments.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide with structurally related sulfonamide derivatives:
Key Observations:
- Molecular Weight and Complexity: Compounds like 8e (406.14 g/mol) and 36a (424.20 g/mol) have higher molecular weights due to bulky substituents (pyrazolo-triazine, triazole-dodecyl), which may reduce bioavailability compared to the target compound (307.37 g/mol) .
- Heterocyclic Moieties: The 2-methylthiazole group in the target compound and compound 32 contrasts with the triazole in 36a or pyrazole in 32.
- Ethoxy vs. Hydroxyethyl: The ethoxy group in the target compound and 8e provides moderate lipophilicity, while the hydroxyethyl group in 4-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide increases hydrophilicity, impacting solubility and absorption .
Functional and Pharmacological Comparisons
- Antimicrobial Activity: Compound 36a (triazole derivative) demonstrates potent antifungal activity, whereas thiazole-containing sulfonamides like the target compound may target bacterial enzymes (e.g., carbonic anhydrases) due to structural similarities with known inhibitors .
- Synthetic Flexibility: The target compound’s synthesis mirrors methods used for 32 and 8e, where sulfonyl chlorides react with amines under basic conditions. This modularity allows for rapid diversification of substituents .
Limitations and Opportunities
- Solubility Challenges: The ethoxy group may limit aqueous solubility compared to hydroxyethyl derivatives (e.g., 8e), necessitating formulation optimization .
Biological Activity
4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that incorporates a thiazole ring, known for its diverse biological activities. This compound has garnered attention for its potential applications in antimicrobial, anti-inflammatory, and antiviral therapies. Understanding its biological activity is crucial for further development in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 288.35 g/mol. Its structure includes an ethoxy group, a thiazole moiety, and a benzenesulfonamide group, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of benzenesulfonamides possess potent activity against various bacterial strains:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4e | 0.3287 | E. coli |
| 4h | 6.63 | S. aureus |
| 4a | 6.67 | P. aeruginosa |
| 4f | 6.63 | B. subtilis |
| 4e | 6.28 | A. niger |
These findings suggest that the thiazole ring may play a critical role in enhancing the antimicrobial efficacy of these compounds .
Anti-inflammatory Activity
In vivo studies have shown that certain sulfonamide derivatives exhibit significant anti-inflammatory effects. For example, compounds were reported to inhibit carrageenan-induced paw edema in rats by over 90% at specific concentrations . This highlights the potential of thiazole-containing sulfonamides in treating inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of these compounds has also been evaluated, with some derivatives showing comparable activity to Vitamin C in scavenging free radicals . This suggests that the incorporation of thiazole may enhance the overall antioxidant profile of the compound.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription .
- Cellular Interaction : The thiazole moiety is believed to facilitate interactions with cellular receptors or enzymes, modulating their activity and leading to observed biological effects .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated a series of benzenesulfonamide derivatives, revealing that some exhibited MIC values lower than traditional antibiotics like ampicillin .
- Anti-inflammatory Research : Another research article reported that specific sulfonamide derivatives significantly reduced inflammation in animal models by targeting key inflammatory mediators .
Q & A
Basic: What are the key synthetic routes and optimization strategies for 4-ethoxy-N-((2-methylthiazol-4-yl)methyl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonylation of the thiazole intermediate and subsequent coupling with the ethoxybenzene moiety. Critical steps include:
- Sulfonylation : Reacting 2-methylthiazol-4-ylmethylamine with 4-ethoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to amine) and using catalysts like triethylamine to neutralize HCl byproducts .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological validation includes:
- NMR Spectroscopy : H NMR to confirm ethoxy group integration (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and thiazole proton signals (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 341.08) and rule out impurities .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Basic: What functional groups contribute to its biological activity, and how are they characterized?
- Thiazole Ring : Modulates enzyme interactions (e.g., kinase inhibition) via π-π stacking; confirmed by IR peaks at 1520–1560 cm (C=N stretching) .
- Sulfonamide Group : Enhances solubility and hydrogen bonding; validated by H NMR (δ 7.5–8.0 ppm for SONH) and IR (1320–1350 cm for S=O) .
- Ethoxy Group : Influences lipophilicity; confirmed by C NMR (δ 14–16 ppm for CH, δ 63–65 ppm for OCH) .
Advanced: How can reaction conditions be optimized to address low yields in sulfonylation?
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent decomposition .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for improved solubility .
- Catalyst Selection : Compare triethylamine, DMAP, or pyridine to enhance reactivity .
- Real-Time Monitoring : Use TLC (R ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress and adjust parameters .
Advanced: What methodologies elucidate its mechanism of action in enzyme inhibition?
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., COX-2 or carbonic anhydrase), focusing on thiazole and sulfonamide binding affinities .
- In Vitro Assays : Measure IC values via fluorescence-based enzymatic assays (e.g., NADH depletion for kinase activity) .
- SAR Studies : Synthesize analogs (e.g., replacing ethoxy with methoxy) to correlate structural features with activity .
Advanced: How can contradictory bioactivity data across studies be resolved?
- Standardized Assays : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Purity Verification : Reanalyze compounds via HPLC (C18 column, acetonitrile/water) to confirm >95% purity .
- Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
Advanced: What are the stability profiles of this compound under varying pH and temperature?
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, neutral buffer at 40°C for 24h) with HPLC monitoring. The sulfonamide group is prone to hydrolysis under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmosphere for long-term stability .
Advanced: What computational tools predict its pharmacokinetic properties?
- ADME Prediction : Use SwissADME to estimate LogP (~2.5), bioavailability (85%), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS) based on polar surface area (<90 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
